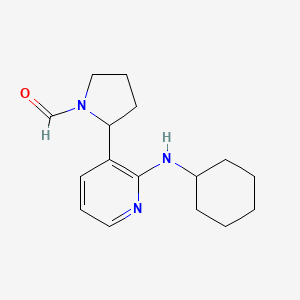
2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound with a molecular formula of C16H23N3O and a molecular weight of 273.37 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring substituted with a cyclohexylamino group. The presence of these functional groups makes it a versatile building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The pyrrolidine ring is then constructed via cyclization reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature .
Applications De Recherche Scientifique
2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and the cyclohexylamino group contribute to its binding affinity to proteins and enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further modulating their activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde include:
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry for the development of enzyme inhibitors.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activities.
Prolinol: A derivative of pyrrolidine used in asymmetric synthesis and as a chiral ligand in catalysis.
The uniqueness of this compound lies in its combination of functional groups, which provide a unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists .
Propriétés
Formule moléculaire |
C16H23N3O |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
2-[2-(cyclohexylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c20-12-19-11-5-9-15(19)14-8-4-10-17-16(14)18-13-6-2-1-3-7-13/h4,8,10,12-13,15H,1-3,5-7,9,11H2,(H,17,18) |
Clé InChI |
WWPKONJJXIWGDI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=C(C=CC=N2)C3CCCN3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


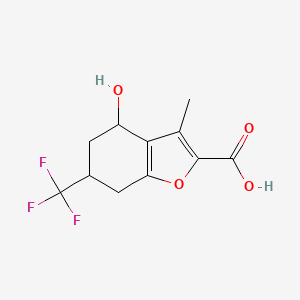
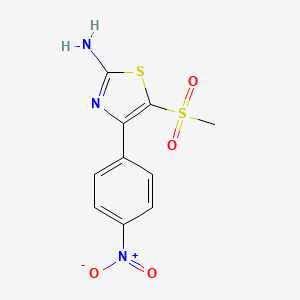
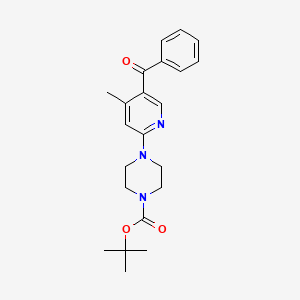
![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)
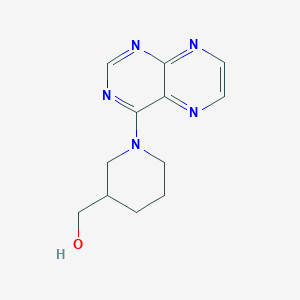

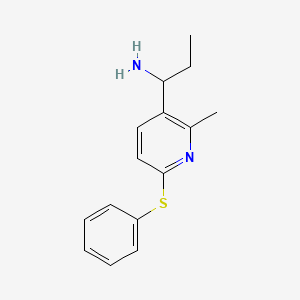


![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)




